2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid
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Overview
Description
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid is a complex organic compound with potential applications in various scientific fields. Its structure includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and difluorobutanoic acid, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) groupThe difluorobutanoic acid moiety is then incorporated through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorobutanoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid involves its interaction with specific molecular targets. The Fmoc group can facilitate binding to proteins or enzymes, while the difluorobutanoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid is unique due to the presence of both the cyclopropyl and difluorobutanoic acid groups. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C25H26F2N2O5 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[[3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C25H26F2N2O5/c26-22(27)11-21(24(31)32)28-23(30)12-20(14-9-10-14)29-25(33)34-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-22H,9-13H2,(H,28,30)(H,29,33)(H,31,32) |
InChI Key |
QDORRSUPRUDNAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)NC(CC(F)F)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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